(R)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorophenyl group
Scientific Research Applications
Chemistry
In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine
In medicine, ®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid is investigated for its potential as a pharmaceutical intermediate. Its structural properties may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer is obtained.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the Boc-protected amine.
Industrial Production Methods
Industrial production of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. The fluorophenyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-3-(2-fluorophenyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid is unique due to the presence of both the Boc-protected amine and the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The fluorine atom in the aromatic ring can significantly influence the compound’s reactivity and interaction with biological targets, setting it apart from other similar compounds.
Properties
IUPAC Name |
(3R)-3-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWRQSGZCKYLML-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375866 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500789-03-7 |
Source
|
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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